3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid is an organoboron compound that features a bromine atom and a boronic ester group attached to a benzoic acid core. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid typically involves the bromination of a benzoic acid derivative followed by the introduction of the boronic ester group. One common method involves the reaction of 3-bromo-5-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic ester group can be oxidized to form a boronic acid or other boron-containing functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Substituted Benzoic Acids: Formed through nucleophilic substitution of the bromine atom.
Scientific Research Applications
3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond, forming a palladium-bromine complex.
Transmetalation: The boronic ester group transfers its organic group to the palladium, forming a palladium-carbon bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for further catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group but different aromatic core.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a boronic ester group attached to a pyrazole ring.
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Similar structure but different substitution pattern on the benzoic acid core.
Uniqueness
3-Bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse products. Its combination of a bromine atom and a boronic ester group makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8BBrO4 |
---|---|
Molecular Weight |
270.87 g/mol |
IUPAC Name |
3-bromo-5-(1,3,2-dioxaborolan-2-yl)benzoic acid |
InChI |
InChI=1S/C9H8BBrO4/c11-8-4-6(9(12)13)3-7(5-8)10-14-1-2-15-10/h3-5H,1-2H2,(H,12,13) |
InChI Key |
VUKKCHDLBHYYBD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC(=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.